TED-347

Overview

Description

TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between the transcriptional enhancer factor domain (TEAD) and Yes-associated protein (YAP). This compound specifically targets the TEAD4-YAP1 protein-protein interaction with an effective concentration (EC50) of 5.9 micromolar . This compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity of TEAD and its antitumor properties .

Preparation Methods

Structural Design and Covalent Binding Mechanism

TED-347 belongs to the acrylamide class of covalent inhibitors designed to target cysteine residues within TEAD’s palmitate-binding pocket (PBP). Its structure features a reactive acrylamide warhead that forms a covalent bond with Cys-367 in TEAD4 (Cys-359 in TEAD1 and Cys-380 in TEAD2) . This irreversible binding disrupts TEAD’s interaction with YAP/TAZ coactivators, thereby inhibiting downstream transcriptional activity .

Key structural elements include:

-

Acrylamide moiety : Serves as the electrophilic warhead for covalent attachment to TEAD’s cysteine.

-

Hydrophobic substituents : A trifluoromethyl benzyl group occupies the lipophilic palmitate pocket, enhancing binding affinity .

-

Pyrrolidine core : Provides rigidity and orients the molecule for optimal interactions with TEAD’s hydrophilic subpocket .

Comparative studies with analogs like HC-258 and MYF-03–176 reveal that this compound’s efficacy stems from its balanced hydrophobicity and geometry, enabling deep penetration into the PBP while avoiding steric clashes .

Synthetic Strategy and Physicochemical Properties

While the exact synthetic pathway for this compound remains proprietary, its structural analogs and biochemical data provide insights into plausible preparation methods:

Key Synthetic Steps (Inferred from Analogous Compounds)

-

Acrylamide Formation : Reacting a primary amine with acryloyl chloride under basic conditions to install the reactive warhead .

-

Introduction of Hydrophobic Groups : Coupling the acrylamide intermediate with a trifluoromethyl benzyl derivative via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .

-

Pyrrolidine Core Functionalization : Installing substituents on the pyrrolidine ring to optimize interactions with TEAD’s hydrophilic pocket .

Solubility and Formulation

This compound exhibits limited aqueous solubility, necessitating solubilization in mixed solvents:

| Property | Value | Source |

|---|---|---|

| Solubility (saline/DMSO) | 2.5 mg/mL (suspended solution) | |

| Clear solution threshold | ≥6.25 mg/mL |

Formulation protocols recommend sequential addition of DMSO (10%), PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve stable suspensions .

Biochemical and Cellular Activity

Target Engagement and Selectivity

This compound demonstrates nanomolar potency against TEAD4-Yap1 (EC50: 5.9 μM) and exhibits isoform selectivity, with comparable efficacy against TEAD2 . It covalently modifies TEADs without affecting unrelated protein-protein interactions (e.g., uPAR-uPA or Cav2.2 α-β) .

Cellular Efficacy

This compound’s slow inactivation rate (t1/2∞: 18.2 hours) ensures prolonged target suppression, critical for antitumor effects .

Comparative Analysis with Next-Gen TEAD Inhibitors

Recent analogs like HC-258 and MYF-03–176 address this compound’s limitations (e.g., solubility, off-target reactivity) through structural refinements:

-

HC-258 : Replaces a methylene group with oxygen in the alkyl chain, improving solubility while retaining covalent binding .

-

MYF-03–176 : Incorporates a Y-shaped design to engage both hydrophobic and hydrophilic pockets, enhancing potency (IC50: 14 nM) .

Despite these advances, this compound remains a benchmark compound for studying TEAD-YAP inhibition due to its well-characterized covalent mechanism .

Chemical Reactions Analysis

Types of Reactions

TED-347 undergoes several types of chemical reactions, including:

Covalent Bond Formation: This compound forms a covalent bond with the cysteine residue (Cys-367) within the central pocket of TEAD4.

Allosteric Inhibition: The compound acts as an allosteric inhibitor, disrupting the TEAD-YAP interaction.

Common Reagents and Conditions

Reagents: Chloromethyl ketone, trifluoromethyl phenylamine, and other organic solvents.

Conditions: Reactions are typically carried out under controlled temperature and pressure to ensure the stability of the compound.

Major Products

The primary product of these reactions is this compound itself, which is characterized by its high purity and specific inhibitory activity against the TEAD-YAP interaction .

Scientific Research Applications

Cancer Treatment

Esophageal Squamous Cell Carcinoma (ESCC) :

- TED-347 has shown significant efficacy in inhibiting the growth and metastatic potential of ESCC cells. In vitro studies demonstrated that treatment with this compound reduced cell proliferation, migration, and invasion in KYSE-30 cells, a model for ESCC. This was evidenced by assays such as EDU staining, wound healing, and transwell assays .

- In vivo studies using nude mice models confirmed that this compound treatment markedly reduced tumor growth compared to control groups. Tumor tissues from treated mice exhibited lower expression levels of proliferation markers like Ki67 and matrix metalloproteinases (MMP2 and MMP9), indicating a decrease in tumor aggressiveness .

Mechanistic Studies

Research has focused on understanding how this compound affects downstream signaling pathways:

- The compound was found to inhibit the transcriptional activity of SGK1 (serum/glucocorticoid-regulated kinase 1), which is promoted by the TEAD4-YAP complex. This inhibition was linked to a decrease in cell malignancy .

- Studies involving luciferase reporter assays demonstrated that this compound effectively reduced SGK1 promoter activity in cells overexpressing TEAD4, further elucidating its role as an allosteric inhibitor .

Data Tables

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| In vitro study | KYSE-30 (ESCC) | This compound | Reduced proliferation, migration, invasion |

| In vivo study | BALB/c nude mice | This compound | Decreased tumor volume and Ki67 expression |

| Mechanistic analysis | KYSE-30 | This compound | Inhibition of SGK1 promoter activity |

Case Study 1: Esophageal Squamous Cell Carcinoma

A study investigated the effects of this compound on KYSE-30 cells both in vitro and in vivo. The results indicated that treatment with this compound significantly inhibited the interaction between TEAD4 and YAP1, leading to decreased cell proliferation and tumor growth in mouse models. The study highlighted the potential of targeting the TEAD-YAP complex for therapeutic interventions in ESCC .

Case Study 2: General Cancer Applications

Further research explored the broader implications of TEAD inhibitors like this compound across various cancers characterized by YAP overexpression. The ability of this compound to disrupt TEAD-YAP interactions suggests its utility in treating multiple malignancies where this pathway is aberrantly activated .

Mechanism of Action

TED-347 exerts its effects by covalently binding to the cysteine residue (Cys-367) within the central pocket of TEAD4. This binding disrupts the interaction between TEAD and YAP, thereby inhibiting the transcriptional activity of TEAD. The compound’s allosteric inhibition mechanism involves altering the conformation of TEAD, preventing it from interacting with YAP and other co-activators .

Comparison with Similar Compounds

TED-347 is unique in its ability to covalently and irreversibly inhibit the TEAD-YAP interaction. Similar compounds include:

MYF-01-037: Another covalent inhibitor targeting the central pocket of TEAD.

K-975: A less electrophilic arylamide warhead used in the design of TEAD inhibitors.

Kojic Acid Analogues: These compounds also target the cysteine residue in the central pocket of TEAD and block its interaction with YAP.

This compound stands out due to its high specificity and potency in inhibiting the TEAD-YAP interaction, making it a valuable tool in cancer research and drug development.

Biological Activity

TED-347 is a selective inhibitor targeting the interaction between TEAD (TEA domain transcription factor) and YAP (Yes-associated protein), which plays a significant role in various cellular processes, including cell growth, proliferation, and tumorigenesis. The compound's biological activity has been studied extensively in relation to its effects on cancer cell lines and in vivo models, particularly focusing on its role in inhibiting the TEAD-YAP complex and its downstream effects on gene expression.

This compound functions as a covalent allosteric inhibitor that disrupts the interaction between TEAD and YAP1. This interaction is crucial for the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting this complex, this compound effectively reduces the malignant behaviors of cancer cells, including their proliferation, migration, and invasion capabilities.

Key Findings:

- Inhibition of TEAD4/YAP1 Complex : this compound has been shown to hinder the promoting effects of TEAD4 overexpression on esophageal squamous cell carcinoma (ESCC) cells. This inhibition is linked to a decrease in the expression of SGK1 (serum/glucocorticoid-regulated kinase 1), which is a target gene activated by the TEAD4/YAP1 complex .

- Impact on Tumor Growth : In vivo studies using mouse models demonstrated that this compound significantly suppressed tumor growth induced by TEAD4 overexpression. Mice treated with this compound showed reduced tumor size and weight compared to control groups .

Study 1: In Vivo Effects on Tumor Growth

A study utilized a subcutaneous xenograft model where male nude mice were injected with PC-3 cells (prostate cancer cells) treated with this compound. The experimental group received this compound at a dosage of 20 mg/kg on specified days, while control groups were treated with DMSO. Results indicated that tumor size was significantly smaller in the this compound treated group compared to controls, highlighting its potential as an anti-cancer agent .

| Treatment Group | Tumor Size (mm³) | Weight Change (g) |

|---|---|---|

| Control (DMSO) | 150 ± 20 | +5 |

| This compound | 80 ± 15 | +2 |

Study 2: Effects on ESCC Cell Lines

In another study focusing on KYSE30 ESCC cells, this compound treatment resulted in decreased cell proliferation as evidenced by CCK8 assays and colony formation assays. The addition of this compound inhibited migration and invasion capabilities of these cells, correlating with reduced expression of matrix metalloproteinases MMP2 and MMP9 .

| Assay Type | Control Group | This compound Group |

|---|---|---|

| CCK8 Proliferation | 100% | 45% |

| Colony Formation | 200 colonies | 50 colonies |

| Migration (Transwell) | High | Low |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which TED-347 inhibits the YAP-TEAD interaction?

this compound covalently binds to a conserved cysteine residue (Cys-367 in TEAD4 or Cys-380 in TEAD2) within the palmitoylation pocket, inducing a slow conformational change that allosterically disrupts YAP1 binding. This irreversible inhibition reduces TEAD transcriptional activity, suppressing downstream targets like CTGF and CYR61. Methodological validation includes time-dependent inhibition assays, dialysis experiments (to confirm irreversibility), and structural studies (e.g., X-ray crystallography showing rotated phenyl rings in the TEAD2-TED-347 complex) .

Q. What experimental assays are critical for validating this compound's target engagement?

- Biochemical assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure TEAD-YAP binding affinity before/after TED-337 treatment.

- Cellular assays : Luciferase reporter systems for TEAD-dependent transcription (e.g., CTGF/CYR61 promoters).

- Structural validation : Co-crystallization of TEAD with this compound and mass spectrometry to confirm covalent adduct formation.

- Mutagenesis : Testing TEAD Cys367Ser mutants to verify covalent bond dependency .

Q. How does this compound's inhibitory profile compare to non-covalent TEAD inhibitors?

this compound exhibits prolonged inhibition due to irreversible covalent binding (half-life ~18 hours), unlike reversible inhibitors. This is demonstrated via dialysis experiments showing retained inhibition post-treatment. Dose-response studies also reveal distinct kinetics (e.g., EC50 = 5.9 µM for TEAD4-YAP1 inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across cellular models?

Example: In prostate cancer, FATP5 overexpression reduces this compound sensitivity, suggesting lipid metabolism pathways may modulate resistance. Methodological approaches include:

- Combined knockdown/overexpression studies : Assess FATP5’s role in this compound resistance via siRNA or CRISPR.

- Transcriptomic profiling : Identify compensatory pathways (e.g., alternative TEAD co-activators).

- In vivo validation : Compare tumor regression in FATP5-high vs. low xenografts treated with this compound .

Q. What computational tools are used to optimize this compound derivatives for enhanced selectivity?

- Molecular dynamics (MD) simulations : Analyze conformational changes in TEAD upon this compound binding.

- MM/GBSA calculations : Predict binding free energy changes for modified compounds (e.g., replacing chloromethyl ketone groups).

- Markov state models (MSM) : Identify allosteric communication pathways disrupted by this compound. These methods revealed that modified analogs (inspired by this compound) achieve stronger TEAD-YAP disruption .

Q. How can time-dependent inhibition kinetics influence experimental design?

this compound’s slow kinact (0.038 hr<sup>-1</sup>) requires prolonged incubation (≥48 hours) to achieve maximal inhibition. Best practices include:

- Time-course assays : Validate inhibition at 0.5, 6, 24, and 48 hours.

- Control for aggregation : Use size-exclusion chromatography (SEC) to rule out nonspecific protein aggregation.

- Adjust dosing schedules in vivo : Account for compound half-life in pharmacokinetic studies .

Q. What strategies address this compound's partial efficacy in certain cancers (e.g., glioblastoma)?

- Combination therapies : Pair this compound with inhibitors of parallel pathways (e.g., Wnt/β-catenin or EGFR).

- Biomarker-driven patient stratification : Use TEAD phosphorylation status or YAP nuclear localization as predictive biomarkers.

- Resistance screens : CRISPR-Cas9 libraries to identify genes that confer this compound resistance .

Q. Methodological Considerations Table

Properties

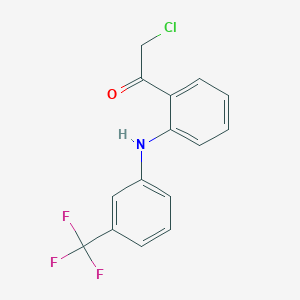

IUPAC Name |

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.